molecular formula C9H8O B1662057 3-Ethynylanisole CAS No. 768-70-7

3-Ethynylanisole

Cat. No. B1662057
CAS RN: 768-70-7
M. Wt: 132.16 g/mol
InChI Key: ZASXCTCNZKFDTP-UHFFFAOYSA-N
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Description

3-Ethynylanisole, also known as 1-Ethynyl-3-methoxybenzene, is an acetylene derivative . It is a colorless to light orange to yellow clear liquid .


Molecular Structure Analysis

The molecular formula of 3-Ethynylanisole is C9H8O . It has an average mass of 132.159 Da and a monoisotopic mass of 132.057510 Da . The linear formula is CH3OC6H4C≡CH .


Physical And Chemical Properties Analysis

3-Ethynylanisole has a density of 1.0±0.1 g/cm3 . Its boiling point is 204.4±23.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 69.6±18.3 °C . The index of refraction is 1.530 . The molar refractivity is 40.2±0.4 cm3 .

Scientific Research Applications

Photoluminescence Properties

  • Alkynyl-Protected Gold Clusters: 3-Ethynylanisole (EA-H) has been used in the synthesis of homoleptic alkynyl-protected gold clusters, specifically Au22(C≡CR)18. Research on these clusters reveals that while the geometric and electronic structures of these clusters are not significantly affected by the R groups (including EA-H), the photoluminescence quantum yield shows variation dependent on the R group, with one of the highest values observed when R = Ph (Ito, Takano, & Tsukuda, 2019).

Synthesis of 3-Coumaranones

  • Gold-Catalyzed Intermolecular Alkyne Oxidation: Utilizing 3-Ethynylanisole in a gold-catalyzed intermolecular alkyne oxidation strategy leads to the synthesis of versatile 3-coumaranones. This approach indicates the usefulness of 3-Ethynylanisole in creating compounds like sulfuretin, highlighting its role in organic synthesis (Shu et al., 2015).

Crystal Engineering

  • C–H⋯O Supramolecular Synthon: In crystal engineering, 3-Ethynylanisole (among other para-substituted ethynylbenzene derivatives) has been utilized to study molecular packing. The research shows that these compounds form infinite chains of molecules linked by intermolecular C–H⋯O hydrogen bonds, contributing to our understanding of molecular interactions in crystal structures (Dai et al., 2004).

Alkyne-Functionalized Cellulose Fibers

  • Click Reactivity in Cellulose Fibers: Poly(3-ethynylaniline) with pendant alkynyl groups, obtained through the polymerization of 3-ethynylaniline, is used to produce alkyne-functionalized cellulose fibers. This in situ chemical polymerization technology offers a new platform for click functionalization of cellulose fibers, demonstrating 3-Ethynylanisole's role in material science (Xiao et al., 2017).

Safety And Hazards

3-Ethynylanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

1-ethynyl-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXCTCNZKFDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348802
Record name 3-Ethynylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylanisole

CAS RN

768-70-7
Record name 3-Methoxyphenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-70-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-3-methoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
S Ito, S Takano, T Tsukuda - The journal of physical chemistry …, 2019 - ACS Publications
… The alkynes used were 3-ethynylthiophene (ETP-H), phenylacetylene (PA-H), 3-ethynyltoluene (ET-H), and 3-ethynylanisole (EA-H). SCXRD of Au 22 (ETP) 18 revealed novel …
Number of citations: 68 pubs.acs.org
HM Ali, AA Naiini, CH Brubaker Jr - Journal of molecular catalysis, 1992 - Elsevier
… is close to that for 3-ethynylanisole. In the presence of catalyst 2, when acetone or THF was used as solvent, the hydrogenation of 3-ethynylanisole was completed in 2.25 or 2.75 h, …
Number of citations: 6 www.sciencedirect.com
S Kurucová - 2023 - dspace.cuni.cz
… -nitrotoluene, 3-ethynylanisole and cinnamaldehyde. … 3-ethynylanisole as the substrate. CuZn@MFI prepared by reductive demetallation gave the highest conversion of 3-ethynylanisole …
Number of citations: 0 dspace.cuni.cz
YT Wu, WC Lin, CJ Liu, CY Wu - Advanced Synthesis & …, 2008 - Wiley Online Library
… Reaction of enyne 9c with either phenylacetylene (4a) or 3-ethynylanisole (4b) yielded the corresponding adducts 10 with almost Z-regioselectivity, but the same conditions using 4-…
Number of citations: 30 onlinelibrary.wiley.com
JS Graham, HA Stanway‐Gordon… - Chemistry–A European …, 2023 - Wiley Online Library
… Phenylacetylene (entry1) gave 100% product, as did electron-rich 4-ethynylanisole, 3-ethynylanisole, 2-ethynylanisole and 3-ethynylphenol (entries 2–5). Anilines 4-ethynylaniline and …
E Romain, K de la Vega‐Hernández… - Advanced Synthesis …, 2021 - Wiley Online Library
… Prepared according to the general procedure A from 3-ethynylanisole (1 c) (132 mg, 1.00 mmol) using a larger amount of Et 2 Zn (1.0 M in hexane, 1.10 mL, 1.10 mmol). Purification of …
Number of citations: 7 onlinelibrary.wiley.com
S Chaudhary, BRK Shyamlal, L Yadav, MK Tiwari… - RSC …, 2018 - pubs.rsc.org
Herein, we disclose the first example of an efficient, silver oxide nanoparticle-catalyzed, direct regioselective synthesis of 3-ylidenephthalides 11–16 and isocoumarins 17–20 via …
Number of citations: 16 pubs.rsc.org
I Malik, Z Ahmed, S Reimann, I Ali, A Villinger… - 2011 - Wiley Online Library
… The Sonogashira reaction of 6 with 3-ethynylanisole (2c; 1 equiv.) yielded 8 in 59 % yield. … (3c): Starting with 1 (217 mg, 1 mmol), 3-ethynylanisole (2c; 0.3 mL, 2.4 mmol), CuI (5 mol-%), […
S Ito, S Takano, T Tsukuda - pstorage-acs-6854636.s3 …
… (Me2S)AuCl (23.9 mg, 81 µmol) and 3-ethynylanisole (10.44 µL, 81 µmol) were dissolved in THF (2 mL) and chloroform (1 mL). The solution was stirred in the dark at 50 C. …
M Godoi, A Leitemberger, LMC Böhs… - Environmental …, 2019 - Springer
… However, 3-ethynylanisole 2d reacted smoothly with 4-methylbenzenethiol, affording the respective product with a reasonable yield and very high stereoselectivity (entry 10). …
Number of citations: 32 link.springer.com

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